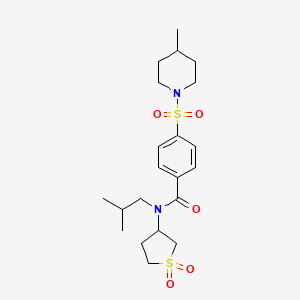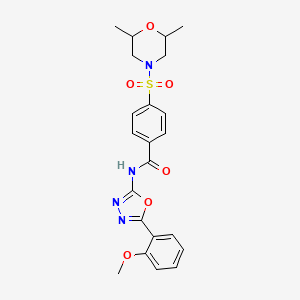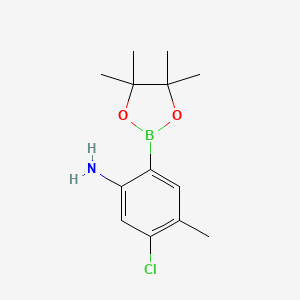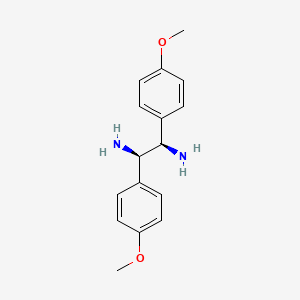
3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinedione derivatives has been explored in various studies. For instance, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . The synthesized thiazolidinediones were obtained in yields from 21.49% to 90.90% .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine-2,4-dione moiety, a piperidin-4-yl group, and a trifluoromethoxybenzoyl group.
Mécanisme D'action
The mechanism of action of TFP is not fully understood, but it is believed to act through various pathways such as the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), inhibition of nuclear factor kappa B (NF-κB), and modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
TFP has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, modulation of inflammatory responses, and the prevention of oxidative stress. TFP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TFP in lab experiments include its high potency, low toxicity, and ease of synthesis. However, TFP has some limitations, such as its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on TFP. One potential area of exploration is the development of TFP derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of TFP's potential in the treatment of other diseases such as inflammatory bowel disease and cardiovascular disease. Moreover, further studies are needed to elucidate the exact mechanism of action of TFP and its potential interactions with other drugs.
Conclusion
In conclusion, TFP is a promising compound with various potential applications in the field of medicine, biochemistry, and pharmacology. Its unique pharmacological properties make it a valuable candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with piperidine, followed by the addition of thiazolidine-2,4-dione. The resulting compound is then purified through recrystallization to obtain pure TFP.
Applications De Recherche Scientifique
TFP has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. TFP has been found to possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. In addition, TFP has been shown to have anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. Moreover, TFP has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-10(2-4-12)14(23)20-7-5-11(6-8-20)21-13(22)9-26-15(21)24/h1-4,11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNASPLUELRNDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2403915.png)



![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)


![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)
![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)
